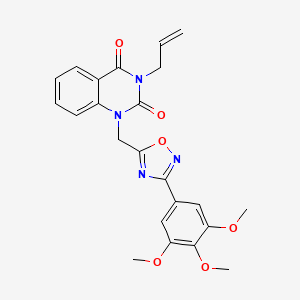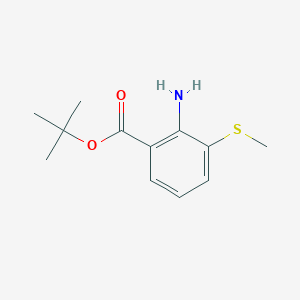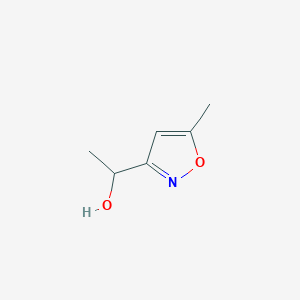
3-allyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22N4O6 and its molecular weight is 450.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Alkylation and Bromination Studies : The compound's derivative, 1-allyl-3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione, has been studied for alkylation and subsequent bromination. This research contributes to understanding the bromination route of 1-allyl-substituted 2-oxo azaheterocycles (Ukrainets et al., 2011).
Functionalization and Reactivity : Research on differently functionalized cyclopentenediones related to the compound has shown significant chemical reactivity, leading to various substitution products. This indicates potential for diverse chemical applications (Egorov et al., 2019).
Synthesis of Allylamine Derivatives : The compound's framework is utilized in iodine-catalyzed reactions to produce allylamine derivatives, highlighting its role in synthesizing valuable chemical intermediates (Zhang et al., 2014).
Molecular Structure and Spectroscopic Studies : N- and S-alkylated derivatives of related quinazolin-4(3H)-one compounds have been synthesized, offering insights into the molecular structure and reactivity of this class of compounds (Hagar et al., 2016).
Phosphoryl Trichloride Reaction : The reaction of quinazoline-2,4(1H,3H)-dione with cyclic amines and phosphoryl trichloride has been studied, indicating potential for synthesizing novel quinazoline derivatives (Yoshida et al., 1991).
Biological and Pharmaceutical Applications
Synthesis of Bioactive Compounds : The structure of the compound is relevant in synthesizing bioactive 1,2,4-oxadiazole natural product analogs, indicating potential pharmaceutical applications (Maftei et al., 2013).
Herbicidal Activity : Derivatives of quinazoline-2,4-dione have been synthesized and evaluated for herbicidal activity. This research demonstrates the compound's relevance in agricultural applications (Wang et al., 2014).
Cytotoxic Activity in Cancer Research : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the compound, has shown potent cytotoxic activities against cancer cell lines, suggesting its potential in cancer therapy (Deady et al., 2003).
Synthesis of Antagonists : Studies have been conducted on derivatives such as 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, indicating its importance in neuroscience research (Xun et al., 2004).
Synthesis of Dideoxynucleosides : The compound's framework has been utilized in synthesizing 5′-azido- and 5′-amino-2′,5′-dideoxynucleosides, highlighting its role in the development of novel nucleoside analogs (El‐Barbary et al., 1995).
Eigenschaften
IUPAC Name |
3-prop-2-enyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6/c1-5-10-26-22(28)15-8-6-7-9-16(15)27(23(26)29)13-19-24-21(25-33-19)14-11-17(30-2)20(32-4)18(12-14)31-3/h5-9,11-12H,1,10,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORQWDJLVFJGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2555763.png)
![(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride](/img/structure/B2555764.png)
![1,8-Dioxaspiro[4.5]decan-4-amine](/img/structure/B2555766.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2555768.png)
![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555769.png)


![2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2555776.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2555783.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2555785.png)
![8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555786.png)